

Application Note: Quantification of Metobromuron in Various Matrices using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Metobromuron	
Cat. No.:	B166326	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metobromuron is a phenylurea herbicide used for the control of broadleaf weeds in various crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note provides a detailed protocol for the quantification of **Metobromuron** using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which is suitable for a variety of sample matrices.

Experimental

- Metobromuron analytical standard (purity ≥98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)



- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Internal Standard (e.g., Isoproturon-d6)

The QuEChERS method is a simple and effective extraction technique for pesticide residues in a wide range of matrices.[1][2]

- Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit, vegetable, or soil) until a uniform consistency is achieved.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - If an internal standard is used, add the appropriate volume of the internal standard working solution.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
 - Cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄. The specific amounts of sorbents may vary depending on the matrix (e.g., for fatty matrices, a higher amount of C18 may be needed).
 - Vortex for 30 seconds.



- Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2 minutes.
- Sample for Analysis: Transfer the supernatant into an autosampler vial for HPLC-MS/MS analysis. The extract may be diluted with the initial mobile phase if necessary.[3]

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, and return to initial conditions.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μL
Column Temperature	40 °C

Mass Spectrometry Conditions:



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 - 4.5 kV
Source Temperature	120 - 150 °C
Desolvation Temp.	350 - 500 °C
Gas Flow Rates	Optimized for the specific instrument

MRM Transitions for **Metobromuron**:

The following Multiple Reaction Monitoring (MRM) transitions can be used for the quantification and confirmation of **Metobromuron**.[4] It is recommended to optimize the collision energies on the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (eV)	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Metobromuro n	259.0	170.0	20	148.0	30

Method Validation

The analytical method should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure its performance.[5] Key validation parameters are summarized below.

Quantitative Data Summary:



Validation Parameter	Typical Performance	
Linearity	A linear range of 0.1 to 100 μ g/L is typically achieved with a correlation coefficient (r ²) > 0.99.	
Limit of Detection (LOD)	The LOD is generally in the range of 0.1 to 1.0 µg/kg, depending on the matrix and instrument sensitivity.	
Limit of Quantification (LOQ)	The LOQ for Metobromuron is typically reported to be between 0.005 and 0.01 mg/kg in various matrices, including those with high water, oil, and acid content, as well as in dry commodities. A combined LOQ of 0.02 mg/kg is achievable in routine analyses.	
Accuracy (Recovery)	Mean recoveries should be within the range of 70-120%.	
Precision (RSD)	The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 20%.	

Results and Discussion

This HPLC-MS/MS method provides a sensitive and selective approach for the quantification of **Metobromuron** in diverse sample types. The use of the QuEChERS protocol allows for high-throughput sample preparation with good recovery and minimal matrix effects. The MRM mode in MS/MS detection ensures high specificity and reduces the likelihood of interferences from the sample matrix.

Conclusion

The described HPLC-MS/MS protocol is a reliable and robust method for the routine analysis of **Metobromuron** residues. Proper method validation is essential to ensure the quality and accuracy of the results. This application note serves as a comprehensive guide for researchers and analysts involved in pesticide residue analysis.



Diagrams

Caption: Experimental workflow for **Metobromuron** quantification.

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